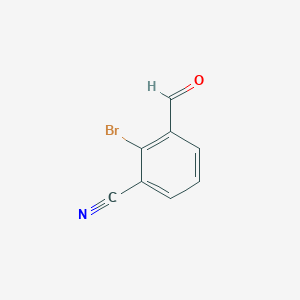

2-Bromo-3-formylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

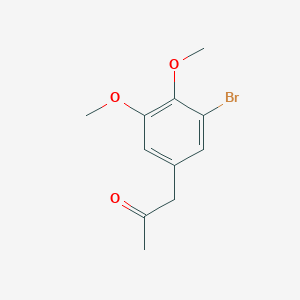

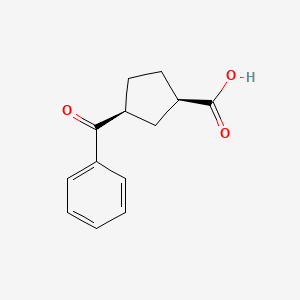

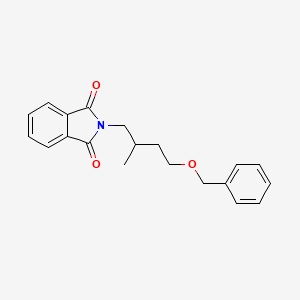

2-Bromo-3-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO . It has a molecular weight of 210.03 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-formylbenzonitrile consists of a benzene ring with a bromine atom, a formyl group, and a nitrile group attached . Detailed structural analysis such as the positions of these groups and their impacts on the properties of the compound would require more specific studies.Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-3-formylbenzonitrile are not detailed in the available literature, similar compounds have been noted to act as opioid receptor antagonists .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-formylbenzonitrile include a molecular weight of 210.03 . Other properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications

Synthesis of Aryl Boronic Acids

2-Bromo-3-formylbenzonitrile: is used in the synthesis of aryl boronic acids through a process known as halodeboronation . This reaction is crucial for creating boronic acids, which are essential intermediates in Suzuki coupling reactions—a widely used method to form carbon-carbon bonds in organic chemistry.

Fluorinated Compounds Synthesis

The compound is instrumental in the synthesis of fluorinated aromatic compounds, which are important in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity .

Peptide and Protein Chemistry

Lastly, 2-Bromo-3-formylbenzonitrile can be modified to create building blocks for peptide and protein chemistry. It can be used to introduce modifications that help in studying protein functions or developing peptide-based drugs .

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-3-formylbenzonitrile are currently unknown. This compound is a synthetic intermediate and is often used in the synthesis of various pharmaceuticals and other organic compounds . .

Mode of Action

As a synthetic intermediate, 2-Bromo-3-formylbenzonitrile is primarily used in chemical reactions to produce other compounds . Its mode of action in these reactions typically involves the bromine atom or the formyl group (CHO) participating in various chemical transformations. The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a synthetic intermediate, it is more commonly used in chemical synthesis rather than biological applications

Pharmacokinetics

Some predicted pharmacokinetic properties suggest that it has high gi absorption and is bbb permeant . These properties could potentially impact its bioavailability if it were to be used in a biological context.

Result of Action

As a synthetic intermediate, its primary use is in the synthesis of other compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-formylbenzonitrile. For instance, its stability can be affected by temperature, as it is recommended to be stored under an inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, its reactivity and efficacy in chemical reactions can be influenced by factors such as pH, solvent, and the presence of other reactants.

properties

IUPAC Name |

2-bromo-3-formylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZMJSCJHNIUSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624063 |

Source

|

| Record name | 2-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-formylbenzonitrile | |

CAS RN |

446864-55-7 |

Source

|

| Record name | 2-Bromo-3-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446864-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)